molecular formula C16H13FO5 B6408621 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid CAS No. 1261982-40-4

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid

Cat. No.: B6408621
CAS No.: 1261982-40-4
M. Wt: 304.27 g/mol
InChI Key: BVWIRWDWKINJTD-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom, a methoxycarbonyl group, and a methoxy group attached to the benzene ring

Properties

IUPAC Name

4-(3-fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-14-8-10(15(18)19)4-5-11(14)9-3-6-12(13(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWIRWDWKINJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691500
Record name 3'-Fluoro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-40-4
Record name 3'-Fluoro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxycarbonylphenylboronic acid.

    Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the boronic acid with a suitable aryl halide under palladium catalysis.

    Oxidation: The intermediate product is then subjected to oxidation to introduce the carboxylic acid functionality.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be used as a substrate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxycarbonylphenylboronic acid
  • 3-Fluoro-4-methoxybenzoic acid
  • 4-Methoxycarbonylphenylboronic acid

Comparison: 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid is unique due to the presence of both fluorine and methoxycarbonyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific research applications.

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